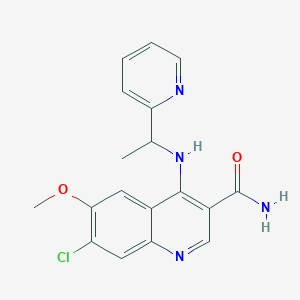

7-Chloro-6-methoxy-4-(1-pyridin-2-ylethylamino)quinoline-3-carboxamide

Beschreibung

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature

The systematic name (R)-7-chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking this down:

- Quinoline : The parent heterocyclic system, a bicyclic structure comprising a benzene ring fused to a pyridine ring.

- Position 3 : The carboxamide group (-CONH₂) attached to carbon 3.

- Position 4 : The (1-(pyridin-2-yl)ethyl)amino substituent, where a chiral ethylamine group links the quinoline core to a pyridine ring.

- Position 6 : A methoxy group (-OCH₃).

- Position 7 : A chlorine atom (-Cl).

The (R) configuration at the ethylamine chiral center is explicitly noted in the stereochemical descriptor.

Molecular Formula and Weight

The molecular formula C₁₈H₁₇ClN₄O₂ corresponds to a molecular weight of 356.81 g/mol .

Structural Features

The compound’s architecture combines multiple pharmacologically relevant motifs:

- Quinoline Core : Provides planar aromaticity for π-π stacking interactions with biological targets.

- Chloro and Methoxy Substituents : Electron-withdrawing groups that influence electronic distribution and binding affinity.

- Pyridin-2-ylethylamino Side Chain : Introduces a basic nitrogen atom and stereochemical complexity, potentially enhancing target selectivity.

- Carboxamide Group : A hydrogen-bond donor/acceptor moiety critical for molecular recognition.

Stereochemical Considerations

The ethylamine linker in the 4-position creates a chiral center, yielding enantiomers with distinct biochemical properties. The (R) -enantiomer is specified in the cited synthesis, though racemic or (S) -configured variants may exhibit divergent activities.

Historical Context of Quinoline-3-carboxamide Derivatives in Medicinal Chemistry

Evolution of Quinoline-Based Therapeutics

Quinoline derivatives have been pivotal in drug discovery since the 19th century, exemplified by chloroquine and quinine for malaria treatment. The introduction of carboxamide groups at position 3 emerged as a strategy to modulate solubility and target engagement. Key milestones include:

- Antimalarial Agents : Early carboxamide-modified quinolines improved pharmacokinetic profiles over hydroxylated analogs.

- Kinase Inhibitors : The planar quinoline system facilitates ATP-binding pocket interactions in kinases, as seen in imatinib -like scaffolds.

Role of Carboxamide Functionalization

The 3-carboxamide group in this compound class:

Pyridinyl-Ethylamino Substituents

The 1-pyridin-2-ylethylamino side chain at position 4 is a modern innovation, likely borrowed from tyrosine kinase inhibitor designs. This moiety:

- Introduces a second aromatic system (pyridine) for dual π-π interactions.

- Provides a protonatable nitrogen for salt bridge formation in acidic binding pockets.

- Adds stereochemical complexity, enabling enantiomer-specific activity tuning.

Table 1: Comparative Analysis of Quinoline-3-carboxamide Derivatives

Eigenschaften

Molekularformel |

C18H17ClN4O2 |

|---|---|

Molekulargewicht |

356.8 g/mol |

IUPAC-Name |

7-chloro-6-methoxy-4-(1-pyridin-2-ylethylamino)quinoline-3-carboxamide |

InChI |

InChI=1S/C18H17ClN4O2/c1-10(14-5-3-4-6-21-14)23-17-11-7-16(25-2)13(19)8-15(11)22-9-12(17)18(20)24/h3-10H,1-2H3,(H2,20,24)(H,22,23) |

InChI-Schlüssel |

KHSOLGZMHVAHGS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=N1)NC2=C(C=NC3=CC(=C(C=C32)OC)Cl)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pfitzinger Reaction

The Pfitzinger reaction between isatin derivatives and ketones under basic conditions generates quinoline-4-carboxylic acids. For example:

Condensation of Isatoic Anhydrides

Isatoic anhydrides condensed with ethyl malonate in acetic acid form 3-quinolinecarboxylic esters.

- Example : 5-Fluoroisatin treated with malonic acid in refluxing acetic acid produces 2-hydroxyquinoline-4-carboxylic acid.

- Advantage : Enables direct introduction of substituents at the C3 position.

Amination at C4 Position

The C4 amino group is introduced via nucleophilic substitution or Buchwald-Hartwig coupling:

Nucleophilic Substitution

4-Chloroquinoline intermediates react with amines under basic conditions:

Catalytic Amination

Palladium-catalyzed coupling improves efficiency for sterically hindered amines:

Optimized Synthetic Routes

Comparative analysis of two scalable pathways:

Key Observations :

- Method A offers higher yields due to optimized nitrile-to-amide conversion.

- Method B allows greater flexibility in introducing diverse amines via catalytic coupling.

Purification and Characterization

- Crystallization : Ethyl acetate/hexane recrystallization removes impurities.

- Chromatography : Silica gel chromatography (EtOAc/hexanes) isolates intermediates.

- Analytical Data :

Challenges and Solutions

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung von Chinon-Derivaten führt.

Reduktion: Reduktionsreaktionen können an der Chlorgruppe auftreten und sie in eine Hydroxylgruppe umwandeln.

Substitution: Die Chlorgruppe kann mit verschiedenen Nukleophilen, wie z. B. Aminen oder Thiolen, substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff durchgeführt werden.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Hydroxy-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 7-chloroquinoline compounds. Research indicates that these compounds can effectively inhibit the growth of various cancer cell lines.

Case Studies

- Study 1 : A series of 7-chloroquinoline hydrazones were synthesized and tested for their cytotoxic effects. The most promising compounds showed IC50 values in the submicromolar range, indicating potent activity against multiple cancer types .

- Study 2 : Another investigation focused on the structure-activity relationship (SAR) of various derivatives, revealing that modifications at specific positions significantly enhanced anticancer potency .

Antimicrobial Properties

In addition to its anticancer applications, 7-chloro-6-methoxy-4-(1-pyridin-2-ylethylamino)quinoline-3-carboxamide has shown promise as an antimicrobial agent.

Case Studies

- Study 3 : A study evaluated the antimicrobial efficacy of quinoline derivatives against various bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

- Study 4 : Another research effort focused on antifungal activity against Candida species, with results indicating effective growth inhibition at low concentrations .

Potential in Treating Infectious Diseases

The compound's structural features suggest potential applications in treating infectious diseases such as malaria and tuberculosis.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound's ability to interfere with heme detoxification in Plasmodium falciparum makes it a candidate for further exploration in malaria treatment.

Case Studies

- Study 5 : Research has shown that modifications to the quinoline structure can enhance potency against malaria parasites, with certain derivatives achieving effective concentrations that inhibit parasite growth significantly .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity.

| Position | Modification | Effect on Activity |

|---|---|---|

| 6 | Methoxy | Increased solubility and bioavailability |

| 4 | Pyridinyl | Enhanced binding affinity to target proteins |

| 3 | Carboxamide | Improved pharmacokinetic properties |

Wirkmechanismus

Der Wirkungsmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Chinolinkern kann sich in die DNA interkalieren, ihre Funktion stören und zum Zelltod führen. Darüber hinaus kann die Verbindung die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The pyridin-2-ylethylamino group at position 4 in the target compound distinguishes it from analogs like tasquinimod (4-(4-ethylphenyl)amino) and compound 24 (N-aryl substitution). This moiety may enhance solubility or target specificity .

CETP Inhibition

Quinoline-3-carboxamides with 6-benzyloxy-7-methoxy substituents (e.g., compounds 24 and 26) exhibit potent CETP inhibition (~80% activity at 10 μM), surpassing the lead compound (30% inhibition) . The target compound lacks the 6-benzyloxy group but retains the 7-Cl and 6-OCH₃ substituents, which may reduce CETP affinity compared to these analogs.

Anti-Angiogenic and Anti-Cancer Activity

Tasquinimod (ABR-215050), a structural analog with a 7-Cl, 6-OCH₃, and 4-ethylphenylamino group, inhibits prostate cancer metastasis by targeting RAGE (receptor for advanced glycation end products) and suppressing angiogenesis . The target compound’s pyridin-2-ylethylamino group may interact with different biological targets, but this requires experimental validation.

Biologische Aktivität

7-Chloro-6-methoxy-4-(1-pyridin-2-ylethylamino)quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including cancer. This article provides a detailed overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique quinoline scaffold, which is known for its ability to interact with various biological targets. Its structural formula can be represented as follows:

This structure includes several functional groups that contribute to its pharmacological profile.

Research indicates that this compound acts primarily as an inhibitor of BCL6 , a transcriptional repressor implicated in the pathogenesis of several cancers. BCL6 inhibition can lead to apoptosis in malignant cells, making this compound a candidate for cancer therapy.

Inhibition of BCL6 Activity

The compound binds to the BTB domain of BCL6, preventing corepressor recruitment, which is crucial for its oncogenic function. This mechanism was elucidated in studies where the compound demonstrated significant antiproliferative effects on BCL6-dependent cell lines .

Biological Activity and Pharmacological Profiles

The biological activity of this compound has been evaluated in various studies, highlighting its diverse pharmacological effects:

Anticancer Activity

In vitro studies have shown that this compound exhibits potent anticancer activity against several cancer cell lines, including lymphoma and leukemia. For instance:

- Cell Line Studies : The compound reduced cell viability in BCL6-expressing lymphoma cells by inducing apoptosis through the activation of caspases .

Other Pharmacological Effects

Beyond its anticancer properties, the compound also shows potential in other therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Experimental Data

Several key studies have documented the biological effects of the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.